molecular formula C10H16N2 B13259696 (Propan-2-yl)[1-(pyridin-4-yl)ethyl]amine

(Propan-2-yl)[1-(pyridin-4-yl)ethyl]amine

Cat. No.: B13259696
M. Wt: 164.25 g/mol
InChI Key: GOEOCDNVLOBDFB-UHFFFAOYSA-N
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Description

(Propan-2-yl)[1-(pyridin-4-yl)ethyl]amine is an organic compound with the molecular formula C10H16N2 It is a derivative of pyridine and isopropylamine, featuring a pyridine ring substituted with an ethylamine group at the 4-position and an isopropyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Propan-2-yl)[1-(pyridin-4-yl)ethyl]amine typically involves the reaction of pyridine derivatives with isopropylamine. One common method is the reductive amination of 4-pyridinecarboxaldehyde with isopropylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

(Propan-2-yl)[1-(pyridin-4-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives. Substitution reactions can introduce various functional groups onto the pyridine ring, leading to a wide range of derivatives.

Scientific Research Applications

(Propan-2-yl)[1-(pyridin-4-yl)ethyl]amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active amines.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Propan-2-yl)[1-(pyridin-4-yl)ethyl]amine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The pyridine ring can interact with aromatic residues in the binding site, while the isopropylamine group can form hydrogen bonds or ionic interactions with amino acid residues. These interactions can alter the conformation and activity of the target protein, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    (Propan-2-yl)[1-(pyridin-2-yl)ethyl]amine: Similar structure but with the pyridine ring substituted at the 2-position.

    (Propan-2-yl)[1-(pyridin-3-yl)ethyl]amine: Similar structure but with the pyridine ring substituted at the 3-position.

    (Propan-2-yl)[1-(pyridin-4-yl)methyl]amine: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

(Propan-2-yl)[1-(pyridin-4-yl)ethyl]amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the substituents on the pyridine ring can affect the compound’s ability to interact with biological targets, making it a valuable scaffold for drug design and other applications.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

N-(1-pyridin-4-ylethyl)propan-2-amine

InChI

InChI=1S/C10H16N2/c1-8(2)12-9(3)10-4-6-11-7-5-10/h4-9,12H,1-3H3

InChI Key

GOEOCDNVLOBDFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)C1=CC=NC=C1

Origin of Product

United States

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